molecular formula C11H18N2O2 B114538 2,6-Bis[(2-hydroxyethyl)amino]toluene CAS No. 149330-25-6

2,6-Bis[(2-hydroxyethyl)amino]toluene

Cat. No.: B114538
CAS No.: 149330-25-6
M. Wt: 210.27 g/mol
InChI Key: FGYCMSFOZIRDLN-UHFFFAOYSA-N
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Description

2,6-Bis[(2-hydroxyethyl)amino]toluene, also known as Bis-2,6-N,N-(2-hydroxyethyl)diaminotoluene, is a compound with the molecular formula C11H18N2O2 . It appears as a white to gray to red powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 210.28 .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is soluble in methanol . The compound has a melting point range of 116.0 to 120.0 degrees Celsius .

Scientific Research Applications

1. Adsorption Properties in Environmental Remediation

2,6-Bis[(2-hydroxyethyl)amino]toluene and related compounds have been studied for their potential in environmental remediation, specifically in the adsorption of heavy metal ions. Hyperbranched aliphatic polyester grafted attapulgite, utilizing a similar chemical structure, showed promising results in the adsorption of heavy metal ions like Cu(II), Hg(II), Zn(II), and Cd(II) (Liu & Wang, 2007).

2. Chemical Reactions and Synthesis

The chemical reactivity of derivatives of 2,6-diisocyanatotoluene, closely related to this compound, has been explored for various synthetic applications. Studies include the formation, solvolysis, and transcarbamoylation reactions of these compounds, highlighting their potential in complex chemical synthesis processes (Day et al., 1997).

3. Optoelectronic and Charge Transport Properties

Research into the optoelectronic and charge transport properties of derivatives of this compound has been conducted, particularly for their application in organic light-emitting diodes (OLEDs). These studies provide insights into the structural, optoelectronic, and charge transport characteristics, crucial for the development of efficient OLED materials (Wazzan & Irfan, 2019).

4. Polymer and Materials Science

In the field of polymer and materials science, compounds similar to this compound have been utilized in the synthesis of polymers with potential applications in electronics and coatings. These studies involve the creation of novel polymeric materials with specific properties like high thermal stability and solubility in organic solvents (Harris et al., 1984).

Safety and Hazards

Handling of 2,6-Bis[(2-hydroxyethyl)amino]toluene should be done in a well-ventilated place. Contact with skin and eyes should be avoided. The use of personal protective equipment and chemical impermeable gloves is recommended. Dust formation and aerosols should be avoided .

Biochemical Analysis

Biochemical Properties

2,6-Bis[(2-hydroxyethyl)amino]toluene plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including binding to active sites or inducing conformational changes in the enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions, but may degrade over time when exposed to certain environmental factors such as light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, it may participate in pathways related to amino acid metabolism or energy production, influencing the levels of key metabolites. These interactions can affect metabolic flux, leading to changes in the overall metabolic profile of the cell .

Properties

IUPAC Name

2-[3-(2-hydroxyethylamino)-2-methylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-9-10(12-5-7-14)3-2-4-11(9)13-6-8-15/h2-4,12-15H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYCMSFOZIRDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCCO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164225
Record name 2,6-Dihydroxyethylaminotoluene
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149330-25-6
Record name 2,6-Bis[(2-hydroxyethyl)amino]toluene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydroxyethylaminotoluene
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Record name 2,6-Dihydroxyethylaminotoluene
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Record name 2,6-Di-(hydroxyethylamino)toluene
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Record name Ethanol, 2,2'-[(2-methyl-1,3-phenylene)diimino]bis
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Record name 2,6-DIHYDROXYETHYLAMINOTOLUENE
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Synthesis routes and methods

Procedure details

33.5 g of the 2,6-bis(β-chloroethoxycarbamoylamino)toluene obtained above under the 1st stage are initially introduced into the reaction vessel in 200 ml of water and 30 ml of methanol. The reaction mixture is heated to 75° C. and 70 g of 50% strength potassium hydroxide solution are added dropwise in the course of one hour. After the mixture has been subsequently stirred at 60° C. for 21/2 hours, the pH is brought to 8.0 with glacial acetic acid and the reaction mixture is cooled slowly. The product which has precipitated is filtered off with suction, washed with water, and dried at 50° C. in a vacuum cabinet.
Name
2,6-bis(β-chloroethoxycarbamoylamino)toluene
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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